

# Spectroscopic Profile of 3-(2-Methoxyethoxy)propylamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(2-Methoxyethoxy)propylamine

Cat. No.: B1266703

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(2-Methoxyethoxy)propylamine** (CAS No. 54303-31-0), a molecule of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and functional groups.

## Molecular Structure and Properties

- Molecular Formula:  $C_6H_{15}NO_2$
- Molecular Weight: 133.19 g/mol [1]
- IUPAC Name: 3-(2-Methoxyethoxy)propan-1-amine
- Structure:

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

$^1H$  NMR (Proton NMR) Data (Predicted)

Based on analogous compounds and general principles of NMR spectroscopy, the following proton NMR signals are predicted for **3-(2-Methoxyethoxy)propylamine** in a deuterated chloroform ( $\text{CDCl}_3$ ) solvent, with chemical shifts ( $\delta$ ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.55	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~3.50	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~3.45	t	2H	-CH <sub>2</sub> -CH <sub>2</sub> -O-
3.35	s	3H	CH <sub>3</sub> -O-
~2.75	t	2H	-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~1.75	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~1.40	s (broad)	2H	-NH <sub>2</sub>

#### <sup>13</sup>C NMR (Carbon-13) NMR Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. The following data is based on available spectral databases.[\[2\]](#)

Chemical Shift ( $\delta$ , ppm)	Assignment
~72.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~70.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~70.0	-CH <sub>2</sub> -CH <sub>2</sub> -O-
~59.0	CH <sub>3</sub> -O-
~40.0	-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~31.5	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum for **3-(2-Methoxyethoxy)propylamine** would be consistent with a primary amine and an ether.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3380 - 3250	Medium, Broad	N-H stretch (primary amine)
2950 - 2850	Strong	C-H stretch (aliphatic)
1650 - 1580	Medium	N-H bend (primary amine)
1120 - 1085	Strong	C-O stretch (ether)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. While a publicly available mass spectrum for **3-(2-Methoxyethoxy)propylamine** is not readily found, a predicted fragmentation pattern can be described.

- Molecular Ion (M<sup>+</sup>): The molecular ion peak is expected at m/z = 133.
- Major Fragmentation Pathways:
  - Alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a propyl ether radical to give a fragment at m/z = 30 ([CH<sub>2</sub>=NH<sub>2</sub>]<sup>+</sup>). This is often the base peak for primary amines.
  - Cleavage of the C-O bonds in the ether linkage.
  - Loss of small neutral molecules such as H<sub>2</sub>O or CH<sub>2</sub>O.

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

## NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-(2-Methoxyethoxy)propylamine** is dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-64, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Spectral Width: 0-220 ppm.
  - Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## IR Spectroscopy

- Sample Preparation: A drop of neat liquid **3-(2-Methoxyethoxy)propylamine** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

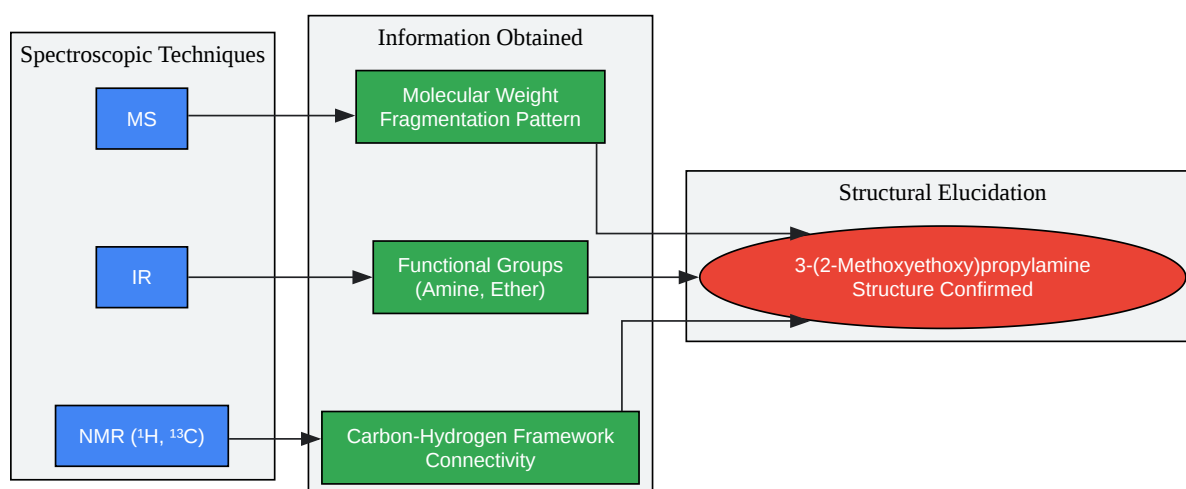
## Mass Spectrometry

- Sample Preparation: The sample is diluted to a concentration of approximately 1  $\mu\text{g/mL}$  in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
- Acquisition (ESI):
  - Ionization Mode: Positive ion mode is typically used for amines.
  - Mass Range:  $m/z$  50-500.
  - Capillary Voltage: 3-4 kV.
  - Nebulizing Gas: Nitrogen.
- Acquisition (EI):
  - Ionization Energy: 70 eV.
  - Mass Range:  $m/z$  10-200.

- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of **3-(2-Methoxyethoxy)propylamine**.



[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemscene.com [chemscene.com]
- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-(2-Methoxyethoxy)propylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266703#spectroscopic-data-nmr-ir-ms-for-3-2-methoxyethoxy-propylamine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)